1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol
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Overview
Description
1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol is a chemical compound with the molecular formula C11H14F2O2 It is characterized by the presence of two fluorine atoms and a propoxy group attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
The synthesis of 1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorophenol and n-propyl bromide.
Reaction Conditions: The initial step involves the alkylation of 3,5-difluorophenol with n-propyl bromide in the presence of a base such as potassium carbonate to form 3,5-difluoro-4-n-propoxyphenol.
Reduction: The next step involves the reduction of the phenol group to an ethanol group using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The ethanol moiety can interact with enzymes and receptors, potentially modulating their activity. The presence of fluorine atoms may enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects.
Comparison with Similar Compounds
1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol can be compared with other similar compounds such as:
1-(3,5-Difluoro-4-methoxyphenyl)ethanol: This compound has a methoxy group instead of a propoxy group, which may affect its chemical reactivity and biological activity.
1-(3,5-Difluoro-4-ethoxyphenyl)ethanol: The ethoxy group in this compound may lead to different physical and chemical properties compared to the propoxy group.
1-(3,5-Difluoro-4-butoxyphenyl)ethanol: The butoxy group may result in variations in solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-difluoro-4-propoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-3-4-15-11-9(12)5-8(7(2)14)6-10(11)13/h5-7,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDPOFBJISZVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)C(C)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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